molecular formula C17H11F4N3O B2482039 N-(4-fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 956977-51-8

N-(4-fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2482039
CAS No.: 956977-51-8
M. Wt: 349.289
InChI Key: RUKXPIPXMXSUKU-UHFFFAOYSA-N
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Description

Compounds with the trifluoromethyl group (CF3) are often used in pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atoms . The trifluoromethyl group is highly electronegative, which can affect the chemical behavior of the compound .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds can be complex. One common method involves the use of sodium triflinate, an inexpensive and readily available CF3 source .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as NMR and IR spectroscopy . For example, a compound with a similar structure, “N- (4-Fluorophenyl)benzamide”, has a molecular weight of 215.223 Da .


Chemical Reactions Analysis

The reactivity of trifluoromethyl-containing compounds can be quite unique due to the electronegativity of the fluorine atoms. For example, trifluoromethyl radicals can be generated by anodic oxidation of sodium triflinate .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, “N- (4-Fluorophenyl)benzamide” has a molecular weight of 215.223 Da .

Scientific Research Applications

1. Anticancer Applications

Pyrazole derivatives, including N-(4-fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide, have shown significant potential in cancer research. A study by Liu et al. (2016) demonstrated that a similar compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide, exhibits effective inhibition on the proliferation of some cancer cell lines. This indicates a potential role for such compounds in anticancer therapies (Ju Liu et al., 2016).

2. Synthesis and Structural Analysis

The chemical synthesis and structural characterization of pyrazole derivatives are crucial for understanding their potential applications. A study by Jasinski et al. (2012) focused on the synthesis and crystal structure determination of pyrazoline derivatives, which are closely related to pyrazole carboxamides. These structural analyses provide valuable insights into the physical and chemical properties of these compounds (J. Jasinski et al., 2012).

3. Nematocidal Evaluation

In addition to anticancer applications, pyrazole carboxamide derivatives have also been evaluated for their potential in agricultural applications, such as nematocidal activity. Zhao et al. (2017) synthesized a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds and evaluated their activity against the nematode M. incognita, demonstrating a potential use in agriculture (Wen Zhao et al., 2017).

4. Fluorescent Sensor Development

Pyrazole derivatives have also been explored in the development of fluorescent sensors. A study by Yang et al. (2011) developed a pyrazole-based fluorescent sensor for detecting fluoride ions, showcasing the potential of these compounds in chemical sensing technologies (Zhipei Yang et al., 2011).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For pharmaceutical compounds, the mechanism of action often involves interaction with biological targets, such as proteins or enzymes .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some trifluoromethyl-containing compounds can cause skin irritation and serious eye damage .

Future Directions

The future directions for research on trifluoromethyl-containing compounds are vast. These compounds are often used in pharmaceuticals and agrochemicals, and new methods for their synthesis and new applications for these compounds are continually being explored .

Properties

IUPAC Name

N-(4-fluorophenyl)-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F4N3O/c18-11-6-8-12(9-7-11)23-16(25)14-10-22-24(15(14)17(19,20)21)13-4-2-1-3-5-13/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKXPIPXMXSUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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